molecular formula C16H17FN2O4 B2398606 N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide CAS No. 1396678-35-5

N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide

Cat. No.: B2398606
CAS No.: 1396678-35-5
M. Wt: 320.32
InChI Key: JJSDEYSICJUAJG-UHFFFAOYSA-N
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Description

N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorobenzyl group, a furan ring, and an oxalamide moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the fluorobenzyl intermediate: This step involves the reaction of 4-fluorobenzyl chloride with a suitable nucleophile to form the fluorobenzyl intermediate.

    Introduction of the furan ring: The furan ring is introduced through a coupling reaction with the appropriate furan derivative.

    Formation of the oxalamide moiety: The final step involves the reaction of the intermediate with oxalyl chloride and a suitable amine to form the oxalamide structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-chlorobenzyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide
  • N1-(4-methylbenzyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide
  • N1-(4-bromobenzyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide

Uniqueness

N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide is unique due to the presence of the fluorobenzyl group, which can impart distinct electronic and steric properties compared to its analogs

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[2-(furan-2-yl)-2-hydroxypropyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4/c1-16(22,13-3-2-8-23-13)10-19-15(21)14(20)18-9-11-4-6-12(17)7-5-11/h2-8,22H,9-10H2,1H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSDEYSICJUAJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NCC1=CC=C(C=C1)F)(C2=CC=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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